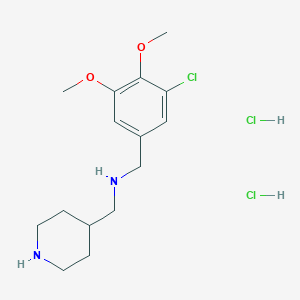![molecular formula C14H12ClF3N2O2 B4688489 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4688489.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide
描述
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential use in scientific research. CTZ is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
作用机制
The exact mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide is not fully understood, but it is believed to act as a modulator of ion channel activity and neurotransmitter release. This compound has been shown to bind to a number of different ion channels and receptors, including the NMDA receptor, the AMPA receptor, and the GABA receptor. This compound has also been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the breakdown of cyclic AMP.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the modulation of ion channel activity, neurotransmitter release, and second messenger signaling. This compound has been shown to increase the activity of the NMDA receptor and the AMPA receptor, while inhibiting the activity of the GABA receptor. This compound has also been shown to increase the release of dopamine and serotonin, two important neurotransmitters involved in mood regulation and reward processing.
实验室实验的优点和局限性
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has a number of advantages as a research tool, including its ability to modulate the activity of a wide range of ion channels and receptors, as well as its ability to increase neurotransmitter release. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has been shown to have off-target effects on some ion channels and receptors, which can complicate data interpretation. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that specifically target its effects.
未来方向
There are a number of future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of more selective this compound analogs that can target specific ion channels and receptors. Another area of interest is the use of this compound in studies of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have potential as a therapeutic agent for the treatment of depression and anxiety disorders, although more research is needed to fully understand its effects in these contexts. Overall, this compound is a valuable tool for scientific research and has the potential to shed light on a wide range of physiological and biochemical processes.
科学研究应用
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been used in a variety of scientific research applications, including studies of ion channels, G protein-coupled receptors, and neurotransmitters. This compound has been shown to modulate the activity of a number of different ion channels, including the NMDA receptor, the AMPA receptor, and the GABA receptor. This compound has also been used to study the function of dopamine and serotonin receptors, as well as the activity of the enzyme phosphodiesterase.
属性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O2/c1-3-10-12(7(2)22-20-10)13(21)19-11-5-4-8(15)6-9(11)14(16,17)18/h4-6H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHYBHYVRNCHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4688409.png)
![methyl 10-methyl-2-(3-nitrophenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4688417.png)
![1-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4688424.png)
![9-methyl-4-oxo-N-(3-pyridinylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4688432.png)

![3-allyl-5-{4-[3-(4-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4688441.png)
![methyl 2-{[({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4688461.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B4688468.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea](/img/structure/B4688471.png)
![5-chloro-8-[4-(3-methyl-4-nitrophenoxy)butoxy]quinoline](/img/structure/B4688482.png)


![N-[4-(6-methyl-2-phenyl-4-quinazolinyl)phenyl]acetamide](/img/structure/B4688503.png)
![1-[(2-naphthylthio)acetyl]pyrrolidine](/img/structure/B4688512.png)